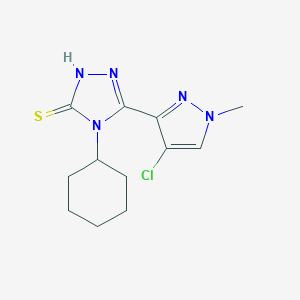![molecular formula C22H18FN3O3 B279934 5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide, also known as PFB-Furamide, is a novel compound that has drawn significant attention in scientific research. PFB-Furamide belongs to the class of furamides and has been found to have potential applications in various fields of research. In
Wirkmechanismus
The exact mechanism of action of 5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide needs to be further elucidated to understand its therapeutic potential.
Conclusion
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. The synthesis method of this compound involves the reaction of 4-fluorobenzyl alcohol with 4-(1H-pyrazol-1-ylmethyl) benzaldehyde and furan-2-carboxylic acid. This compound has been found to have anti-inflammatory, neuroprotective, and analgesic effects. Further research is needed to understand the toxicity and mechanism of action of this compound and its potential as a drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. High Yield: The synthesis method of this compound yields around 70% of the product, making it a cost-effective compound for lab experiments.
2. Diverse Applications: this compound has potential applications in various fields of scientific research, making it a versatile compound for lab experiments.
Some of the limitations are:
1. Limited Research: this compound is a relatively new compound, and limited research has been conducted on its properties and applications.
2. Toxicity: The toxicity of this compound is not yet fully understood, and caution should be exercised when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide. Some of the areas where this compound could be studied are:
1. Drug Development: this compound could be further studied for its potential as a drug candidate for cancer and neurological disorders.
2. Toxicity Studies: Further research is needed to understand the toxicity of this compound and its safety for use in humans.
3.
Synthesemethoden
The synthesis method of 5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide involves the reaction of 4-fluorobenzyl alcohol with 4-(1H-pyrazol-1-ylmethyl) benzaldehyde in the presence of potassium carbonate and catalytic amount of copper iodide. The product obtained is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The yield of this compound obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research. Some of the areas where this compound has been studied are:
1. Cancer Research: this compound has been found to inhibit the growth of cancer cells in vitro. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Disorders: this compound has been found to have neuroprotective effects in animal models of neurological disorders. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function.
3. Pain Management: this compound has been found to have analgesic effects in animal models of pain. It has been shown to reduce pain by inhibiting the release of inflammatory mediators.
Eigenschaften
Molekularformel |
C22H18FN3O3 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
5-[(4-fluorophenoxy)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18FN3O3/c23-17-4-8-19(9-5-17)28-15-20-10-11-21(29-20)22(27)25-18-6-2-16(3-7-18)14-26-13-1-12-24-26/h1-13H,14-15H2,(H,25,27) |
InChI-Schlüssel |
ATPBRYMMOPEXIZ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)

